Volinanserin is classified under the category of psychoactive drugs, specifically as a serotonin antagonist. Its primary action involves blocking the 5-HT2A receptors in the central nervous system, which plays a crucial role in modulating mood and perception . The compound's chemical formula is , with a molar mass of approximately 373.468 g/mol .
The synthesis of Volinanserin involves multiple steps that include protection of functional groups, formation of key intermediates, and final coupling reactions. The general synthesis pathway can be summarized as follows:
The detailed reaction schemes illustrate each step's conditions and yields, showcasing the complexity involved in synthesizing this compound.
Volinanserin participates in various chemical reactions primarily due to its functional groups. Notable reactions include:
These reactions underscore the versatility of Volinanserin in medicinal chemistry .
The mechanism by which Volinanserin exerts its effects primarily involves antagonism at the 5-HT2A serotonin receptors. By binding to these receptors without activating them, Volinanserin inhibits serotonin's action, leading to various physiological effects:
Experimental data support these mechanisms through receptor binding assays and behavioral studies in animal models .
Volinanserin Hydrochloride Salt exhibits several notable physical and chemical properties:
These properties are critical for formulating dosage forms for research purposes .
Volinanserin has significant applications in scientific research:
These applications highlight Volinanserin's importance as a tool for understanding complex neurochemical processes .
Volinanserin hydrochloride salt (C₂₂H₂₈FNO₃·HCl, CAS 139290-65-6) is a high-affinity, competitive antagonist of the serotonin 5-HT₂A receptor (5-HT₂AR), a class A G protein-coupled receptor (GPCR). Its binding kinetics reveal a dissociation constant (Kd) of ~0.3–0.5 nM, reflecting subnanomolar affinity comparable to radioligands like [¹⁸F]altanserin and [³H]MDL 100,907 [2] [7]. The association half-life (t1/2,assoc) is approximately 2.8 minutes at 37°C, while dissociation (t1/2,dissoc) occurs over 11–13.5 minutes, indicating stable receptor-ligand complex formation [2]. This slow dissociation underpins its prolonged in vivo activity.
Volinanserin binds within the orthosteric site of the 5-HT₂AR transmembrane domain, utilizing key interactions:
Table 1: Binding Kinetics of Volinanserin at 5-HT₂A Receptors
Parameter | Value | Experimental System |
---|---|---|
Kd | 0.47 nM | Rat frontal cortex membranes |
t1/2,assoc | 2.8 min | Radioligand binding (37°C) |
t1/2,dissoc | 11–13.5 min | Radioligand displacement |
Bmax | 527 fmol/mg | Frontal cortex homogenates |
Volinanserin demonstrates exceptional selectivity for 5-HT₂AR over related receptors. Its binding affinity (Ki) for 5-HT₂AR is 0.24–0.3 nM, while affinity for 5-HT₂BR and 5-HT₂CR is >400-fold lower (437 nM and 2.8 nM, respectively) [3] [8]. This contrasts with early antagonists:
Table 2: Selectivity Profile of Volinanserin vs. Reference Antagonists
Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Selectivity Ratio (2C/2A) | Key Off-Targets |
---|---|---|---|---|
Volinanserin | 0.24–0.3 | 2.8–4.3 | >1000 | None (>1000 nM) |
Ketanserin | 1.13 | 88 | 78 | α₁-adrenergic (2–30 nM) |
Ritanserin | 0.3 | 6.0 | 20 | 5-HT₂B (0.14 nM) |
Spiperone | 1.2 | 923 | 769 | D₂ (1.2 nM), 5-HT₁A (17 nM) |
Functional assays confirm this selectivity: Volinanserin (0.0001–0.1 mg/kg) fully blocks 5-HT₂AR-mediated behaviors like DOI-induced head-twitch response (HTR) in mice without affecting 5-HT₂B/2C-dependent pathways or α₁-adrenergic receptors, even at concentrations >100× its Kd [7] [3].
Volinanserin contains a chiral benzylic alcohol center, and its pharmacological activity resides almost exclusively in the (R)-enantiomer. The synthetic route involves early chiral resolution of intermediate alcohol (±)-10 using (R)-mandelic acid in acetonitrile/methanol (1:1), yielding the (R)-enantiomer with >95% enantiomeric excess (ee) [10] [8]. Key resolution steps include:
The (S)-enantiomer shows >500-fold lower 5-HT₂AR affinity. This stereoselectivity arises from:
Functional consequences are profound: Only (R)-volinanserin (IC₅₀ = 4.8 nM) antagonizes 5-HT-evoked Ca²⁺ release in 5-HT₂AR-CHO cells, while (S)-volinanserin is inactive at concentrations ≤10 μM [10].
Volinanserin displays neutral antagonism without intrinsic activity in either Gq or β-arrestin pathways. In CHO-K1 cells expressing human 5-HT₂AR, it concentration-dependently inhibits serotonin-stimulated (1 μM) intracellular Ca²⁺ release (Gq-mediated signaling) with IC₅₀ = 4.8 nM [10]. Crucially, it also blocks 5-HT₂AR-dependent β-arrestin recruitment, demonstrating balanced inhibition of both major signaling arms [3].
This balanced antagonism differentiates volinanserin from biased ligands:
Mechanistic studies reveal that volinanserin stabilizes an inactive receptor conformation that prevents both Gq coupling and β-arrestin-2 recruitment, explaining its efficacy against diverse 5-HT₂AR-mediated behaviors [3] [7].
Table 3: Functional Antagonism of Volinanserin in Preclinical Models
Assay System | Agonist Challenged | Volinanserin IC₅₀/Effective Dose | Mechanistic Insight |
---|---|---|---|
Ca²⁺ mobilization (CHO) | Serotonin (1 μM) | 4.8 nM | Gq protein pathway blockade |
Mouse HTR | DOI (1 mg/kg) | 0.01 mg/kg | Suppression of hallucination-like behavior |
Rat ICSS | Mescaline (10 mg/kg) | 0.1 mg/kg | Reversal of reward pathway disruption |
β-arrestin recruitment | Serotonin (1 μM) | 5.2 nM | Balanced antagonism across signaling arms |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1